molecular formula C8H5ClN2O2 B14428348 3-Phenyl-4-chlorofuroxane CAS No. 82775-80-2

3-Phenyl-4-chlorofuroxane

Cat. No.: B14428348
CAS No.: 82775-80-2
M. Wt: 196.59 g/mol
InChI Key: ZEJRRMALRXALHS-UHFFFAOYSA-N
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Description

3-Phenyl-4-chlorofuroxane is an organic compound belonging to the furoxane family Furoxanes are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4-chlorofuroxane typically involves the reaction of phenylhydroxylamine with chloronitroso compounds under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the furoxane ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-chlorofuroxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

3-Phenyl-4-chlorofuroxane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-4-chlorofuroxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-phenylfuroxane
  • 4-Dimethylsulfinyl-3-phenylfuroxane

Comparison

Compared to similar compounds, 3-Phenyl-4-chlorofuroxane is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential applications. The phenyl group also contributes to its unique properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-8-7(11(12)13-10-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJRRMALRXALHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](ON=C2Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90524583
Record name 4-Chloro-2-oxo-3-phenyl-1,2,5lambda~5~-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90524583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82775-80-2
Record name 4-Chloro-2-oxo-3-phenyl-1,2,5lambda~5~-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90524583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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